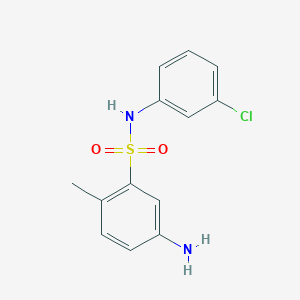

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide, commonly known as 5-CN-AMBS, is a highly versatile molecule with a wide range of applications in the fields of chemistry and biology. It is a sulfonamide derivative of the aromatic amine 5-aminobenzene, and is used as a reagent in organic synthesis, as well as in the preparation of various biologically active compounds. 5-CN-AMBS is also used in the study of enzyme-catalyzed reactions, as well as in the design and synthesis of drugs and other bioactive molecules.

Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been utilized in the synthesis of various heterocyclic derivatives that exhibit significant antimicrobial activity . These derivatives have been tested against a range of microorganisms, including Escherichia coli, Bacillus megaterium, and Bacillus subtilis for bacterial species, as well as Fusarium proliferatum, Trichoderma harzianum, and Aspergillus niger for fungal species . The results indicate that these compounds could be potent agents in combating infections and diseases caused by these microorganisms.

Pharmaceutical Applications

Due to its antimicrobial properties, this compound is a promising candidate for the development of new pharmaceuticals. It can be used as a building block for creating drugs that target specific pathogens or for developing broad-spectrum antibiotics that can treat a variety of infections .

Agrochemicals

The nitrogen-containing heterocyclic compounds, such as those derived from this chemical, play a significant role in the modern pesticide industry. They are used to create herbicides, insecticides, and fungicides that protect plants from pests and diseases. This compound’s derivatives could lead to the development of new agrochemicals with high activity and low toxicity .

Antitumor Activity

Some derivatives of this compound have shown potential in antitumor activity. This opens up avenues for research into cancer treatment options, where these compounds could be used to develop new chemotherapeutic agents .

Anti-inflammatory Properties

The compound’s derivatives have also been reported to exhibit anti-inflammatory properties. This makes them useful in the treatment of chronic inflammatory diseases, such as arthritis, by potentially reducing inflammation and relieving pain .

Synthesis of Heterocyclic Compounds

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide serves as a precursor in the synthesis of a wide range of heterocyclic compounds. These compounds are crucial in various biological processes and could lead to the discovery of new drugs with diverse therapeutic effects .

Mécanisme D'action

Target of Action

The primary target of 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is InhA , an enzyme in the Mycobacterium tuberculosis . InhA is a crucial component of the mycobacterial cell wall and plays a significant role in the survival of the bacterium in the host environment .

Mode of Action

The compound interacts with its target, InhA, through a series of hydrogen bond and hydrophobic interactions . Specifically, the phenyl ring of the compound forms a hydrogen bond interaction with Tyr158 and hydrophobic interactions with several other amino acids including Ile21, Met103, Met147, Phe149, Pro156, Met161, Met199, Ile202, Ile215, and Leu218 .

Biochemical Pathways

The compound’s interaction with InhA affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting InhA, the compound disrupts the formation of mycolic acids, essential components of the mycobacterial cell wall . This disruption leads to a weakening of the cell wall and ultimately, the death of the bacterium .

Result of Action

The inhibition of InhA by 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide leads to the disruption of the mycobacterial cell wall . This results in the death of Mycobacterium tuberculosis, making the compound a potential candidate for anti-tubercular activity .

Propriétés

IUPAC Name |

5-amino-N-(3-chlorophenyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-5-6-11(15)8-13(9)19(17,18)16-12-4-2-3-10(14)7-12/h2-8,16H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGXVVNGZBFMBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-cyano-N-methyl-3-[4-(2-pyridinyl)piperazino]-2-propenethioamide](/img/structure/B1273448.png)

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)